molecular formula C18H15NO B11996725 (4-Methoxy-benzylidene)-naphthalen-1-YL-amine CAS No. 33417-05-9

(4-Methoxy-benzylidene)-naphthalen-1-YL-amine

Katalognummer: B11996725
CAS-Nummer: 33417-05-9
Molekulargewicht: 261.3 g/mol
InChI-Schlüssel: GECOUSXKWVQAMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxy-benzylidene)-naphthalen-1-YL-amine is a compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzylidene)-naphthalen-1-YL-amine typically involves the condensation reaction between 4-methoxybenzaldehyde and naphthalen-1-amine. This reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-benzylidene)-naphthalen-1-YL-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in substitution reactions, where the methoxy group or the naphthyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-1-yl-amine oxides, while reduction can regenerate the starting materials, 4-methoxybenzaldehyde and naphthalen-1-amine.

Wissenschaftliche Forschungsanwendungen

(4-Methoxy-benzylidene)-naphthalen-1-YL-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4-Methoxy-benzylidene)-naphthalen-1-YL-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to interact with biological membranes and proteins can influence cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (4-Methoxy-benzylidene)-naphthalen-1-YL-amine apart is its unique combination of the naphthyl and 4-methoxy-benzylidene groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

33417-05-9

Molekularformel

C18H15NO

Molekulargewicht

261.3 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C18H15NO/c1-20-16-11-9-14(10-12-16)13-19-18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3

InChI-Schlüssel

GECOUSXKWVQAMG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.